REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])#[N:10].C([O-])(=O)C.[NH4+].[OH-].[Na+]>C1C=CC=CC=1.O>[CH2:15]([O:14][C:12](=[O:13])[C:11](=[C:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)[C:9]#[N:10])[CH3:16] |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
EXTRACTION
|
Details
|
saturated brine, and extraction with ether
|
Type
|
WASH
|
Details
|
The organic extracts were washed with 10% aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
subsequently filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the ether and benzene
|
Type
|
CUSTOM
|
Details
|
by evaporation at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)=C1CCN(CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |